molecular formula C12H17NO2 B15256350 N-(3-Ethoxy-5-methylphenyl)propanamide

N-(3-Ethoxy-5-methylphenyl)propanamide

Cat. No.: B15256350
M. Wt: 207.27 g/mol
InChI Key: LGDLLBTXHRUBEN-UHFFFAOYSA-N
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Description

N-(3-Ethoxy-5-methylphenyl)propanamide: is an organic compound with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol . It is primarily used for research purposes and is known for its unique chemical structure, which includes an ethoxy group and a methyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Ethoxy-5-methylphenyl)propanamide typically involves the reaction of 3-ethoxy-5-methylbenzoic acid with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods: The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(3-Ethoxy-5-methylphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3-Ethoxy-5-methylphenyl)propanamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(3-Ethoxy-5-methylphenyl)propanamide involves its interaction with specific molecular targets, although detailed pathways are not well-documented. The compound may interact with enzymes or receptors, leading to various biochemical effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • N-(3-Methoxy-5-methylphenyl)propanamide
  • N-(3-Ethoxy-4-methylphenyl)propanamide
  • N-(3-Ethoxy-5-chlorophenyl)propanamide

Comparison: N-(3-Ethoxy-5-methylphenyl)propanamide is unique due to the presence of both an ethoxy group and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-(3-ethoxy-5-methylphenyl)propanamide

InChI

InChI=1S/C12H17NO2/c1-4-12(14)13-10-6-9(3)7-11(8-10)15-5-2/h6-8H,4-5H2,1-3H3,(H,13,14)

InChI Key

LGDLLBTXHRUBEN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC(=CC(=C1)C)OCC

Origin of Product

United States

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